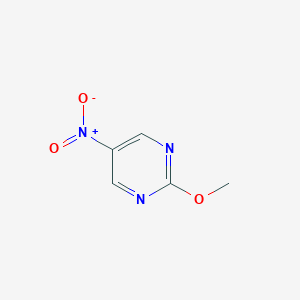

2-Methoxy-5-nitropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHFIFABZPKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326474 | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-69-5 | |

| Record name | 14001-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols for 2-Methoxy-5-nitropyrimidine. The information is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.

Core Chemical Properties and Structure

This compound is a substituted pyrimidine derivative. Its chemical structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position.

Structure:

-

SMILES: COC1=NC=C(C=N1)--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3[1]

-

InChIKey: ZPUHFIFABZPKHA-UHFFFAOYSA-N[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₃ | [1][2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Melting Point | 168-169 °C | [2] |

| Boiling Point | 305.3 ± 34.0 °C (Predicted) | [2] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -1.99 ± 0.22 (Predicted) | [2] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with a methoxide source. The following protocol is adapted from a patented synthesis of a related compound, 2-methoxy-5-nitropyridine, and is applicable for the synthesis of the target pyrimidine.

Materials:

-

2-Chloro-5-nitropyrimidine

-

Methanol

-

Sodium methoxide

-

Frozen water

Procedure:

-

In a suitable reactor, add 79.25 g of methanol.

-

While stirring, add 0.1 mol of 2-chloro-5-nitropyrimidine.

-

Slowly add 0.13 mol of sodium methoxide.

-

Heat the reaction mixture to reflux and maintain for 1.5 hours.

-

After the reaction is complete, reclaim the methanol under reduced pressure.

-

To the resulting residue, add frozen water to precipitate the product.

-

A light brown needle-like crystal of this compound will separate out.

-

Filter the crystals, wash with frozen water, and dry to obtain the final product.

Characterization Protocols

The following are general protocols for the spectroscopic characterization of this compound, which can be adapted based on the available instrumentation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter before placing it in the spectrometer.

¹H NMR Data Acquisition (Representative Parameters):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse

-

Spectral Width: 0-12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation (KBr Pellet Technique):

-

Take approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a stock solution of 1 mg/mL of this compound in a volatile solvent such as methanol or acetonitrile.

-

If necessary, prepare a series of dilutions from the stock solution.

-

Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Instrumentation and Conditions (Representative Parameters):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

Logical Relationships and Applications

The following diagram illustrates the logical flow from the chemical structure of this compound to its properties, synthesis, and potential applications.

Caption: Logical workflow for this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Methoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Methoxy-5-nitropyrimidine. The information detailed herein is essential for researchers and professionals involved in the synthesis, handling, and application of this compound in various scientific and drug development contexts. This document consolidates available data on its physical properties, provides generalized experimental protocols for their determination, and outlines a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound, with the chemical formula C₅H₅N₃O₃, is a substituted pyrimidine ring. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyrimidine core significantly influences its chemical reactivity and physical properties.

Quantitative Physical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₃ | PubChemLite[1] |

| Molar Mass | 155.11 g/mol | - |

| Melting Point | 168-169 °C | - |

| Boiling Point (Predicted) | 305.3 ± 34.0 °C | - |

| Density (Predicted) | 1.388 ± 0.06 g/cm³ | - |

| XlogP (Predicted) | 0.3 | PubChemLite[1] |

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methoxy group protons. The methoxy group should appear as a singlet, typically in the range of 3.9-4.1 ppm.[2] The chemical shifts of the ring protons will be influenced by the positions of the methoxy and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four unique carbon atoms in the pyrimidine ring and one for the methoxy group carbon. The carbon of the methoxy group is expected to resonate in the range of 55-60 ppm.[2][3] The chemical shifts of the pyrimidine ring carbons will be significantly affected by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will likely exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

C-H stretching from the aromatic ring and the methyl group.

-

C=N and C=C stretching vibrations from the pyrimidine ring.

-

N-O stretching from the nitro group, typically appearing as two strong bands in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

-

C-O stretching from the methoxy group.

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (155.11 g/mol ).

-

Predicted Adducts: Predicted mass-to-charge ratios (m/z) for various adducts in mass spectrometry are available.[1] For example, the [M+H]⁺ adduct is predicted at m/z 156.04038.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical and spectral characteristics of this compound. These protocols are based on standard laboratory practices for organic compounds and may require optimization for this specific molecule.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

NMR Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][5][6]

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.[4]

-

If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube.[5]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is intimately mixed with dry potassium bromide (KBr) powder.

-

The mixture is then pressed under high pressure to form a transparent disk.

-

Alternatively, the sample can be analyzed as a mull by grinding it with a few drops of a mulling agent (e.g., Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[7]

-

The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Methodology:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the resulting ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of this compound.

Caption: Workflow for the physical and spectral characterization of this compound.

References

- 1. PubChemLite - this compound (C5H5N3O3) [pubchemlite.lcsb.uni.lu]

- 2. acdlabs.com [acdlabs.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

2-Methoxy-5-nitropyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical properties, synthetic applications, and potential for biological activity based on structurally related molecules.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 14001-69-5 | |

| Molecular Formula | C₅H₅N₃O₃ | [1] |

| Molecular Weight | 155.11 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 168-169 °C | |

| Boiling Point | 305.3 ± 34.0 °C (Predicted) | |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | |

| SMILES | COC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | [1] |

Synthetic Utility and Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex molecules with potential therapeutic applications. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The methoxy and nitro functional groups on the pyrimidine ring of this compound offer versatile handles for chemical modification.

Key Chemical Transformations

The primary reactivity centers of this compound are the nitro group and the methoxy group. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further derivatization, such as amide bond formation or the introduction of other functional groups. The methoxy group can potentially be substituted, although this is less commonly reported.

Experimental Protocol: Reduction of this compound

The following protocol details the reduction of the nitro group of this compound to a hydroxylamine, which is subsequently acylated.

Reaction: Synthesis of N-Hydroxy-N-(2-methoxypyrimidin-5-yl)acetamide.

Materials:

-

This compound (180 mg, 1.16 mmol)

-

5% Rhodium on Carbon (Rh/C) (13.8 mg, 0.60 mol% Rh)

-

Tetrahydrofuran (THF) (11.6 mL)

-

Hydrazine monohydrate (69.7 mg, 1.39 mmol)

-

Sodium bicarbonate (NaHCO₃) (117 mg, 1.39 mmol)

-

Acetyl chloride (109 mg, 1.39 mmol)

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

Under a nitrogen atmosphere, a suspension of this compound and 5% Rh/C in THF is stirred at 23 °C.

-

Hydrazine monohydrate is added dropwise to the reaction mixture.

-

The reaction is stirred at 23 °C for 20 minutes.

-

Sodium bicarbonate is added, followed by the dropwise addition of a solution of acetyl chloride in THF.

-

The reaction mixture is stirred at 23 °C for 30 minutes.

-

The mixture is then filtered through a short pad of Celite, and the Celite is washed with ethyl acetate.

-

The combined organic solution is concentrated in vacuo.

-

The resulting residue is purified by chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively reported in the reviewed literature, the pyrimidine scaffold and the functionalities present suggest potential for biological activity. Many structurally similar compounds, particularly pyrimidine and pyridine derivatives, have been investigated as inhibitors of various protein kinases.

Based on the activity of related compounds, it is hypothesized that derivatives of this compound could potentially target key signaling pathways implicated in diseases such as cancer. For instance, various substituted pyrimidines have shown inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as serine/threonine kinases such as Aurora kinases. Inhibition of these kinases can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and angiogenesis.

Visualizations

Logical Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for utilizing this compound as a starting material for the synthesis of a chemical library and subsequent biological screening.

Caption: Synthetic and screening workflow for this compound derivatives.

Hypothesized Signaling Pathway Inhibition

This diagram illustrates the potential mechanism of action for derivatives of this compound, based on the known activities of structurally similar kinase inhibitors.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

References

Spectroscopic and Spectrometric Characterization of 2-Methoxy-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound 2-Methoxy-5-nitropyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to serve as a robust framework for researchers undertaking the synthesis and characterization of this compound and related compounds.

Predicted Spectroscopic and Spectrometric Data

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, based on its molecular formula (C₅H₅N₃O₃) and monoisotopic mass of 155.0331 Da.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.04038 |

| [M+Na]⁺ | 178.02232 |

| [M-H]⁻ | 154.02582 |

| [M+NH₄]⁺ | 173.06692 |

| [M+K]⁺ | 193.99626 |

| [M]⁺ | 155.03255 |

| [M]⁻ | 155.03365 |

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1]

Experimental Protocols

The following sections detail the methodologies for acquiring NMR, IR, and mass spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following protocols for ¹H (proton) and ¹³C (carbon-13) NMR are provided as a general guide.

-

Sample Weighing : Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

-

Instrument Setup : The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming : The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Spectral Width : Typically -2 to 12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : Typically 0 to 220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing : The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration : For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

For a solid sample like this compound, the following methods are common:

-

KBr Pellet :

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Background Scan : Record a background spectrum of the empty spectrometer (or with the clean ATR crystal) to account for atmospheric CO₂ and water vapor.

-

Sample Scan : Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

-

Spectral Range : Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Resolution and Scans : A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific functional groups. For this compound, one would expect to observe:

-

Aromatic C-H stretches

-

C=C and C=N ring stretches

-

N-O stretches from the nitro group

-

C-O stretches from the methoxy group

-

C-H bends

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation.

-

Dissolution : Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilution : Further dilute the stock solution as needed for the specific ionization technique and instrument sensitivity.

The choice of ionization technique and analyzer will depend on the properties of the analyte and the desired information.

-

Electron Ionization (EI) with Gas Chromatography (GC-MS) : Suitable for volatile and thermally stable compounds.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature : ~250 °C.

-

Oven Program : A temperature gradient, for example, starting at 80 °C and ramping up to 280 °C.

-

-

MS Conditions :

-

Ion Source Temperature : ~230 °C.

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-400.

-

-

-

Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS) : A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.

-

LC Conditions :

-

Column : A reverse-phase column (e.g., C18).

-

Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to promote ionization.

-

-

MS Conditions :

-

Ionization Mode : Positive or negative ion mode.

-

Ion Source Parameters : Optimized for the specific instrument (e.g., capillary voltage, source temperature).

-

-

The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern provides structural information as characteristic neutral losses and fragment ions are observed.

Conclusion

This guide provides a foundational framework for the spectroscopic and spectrometric analysis of this compound. While experimental NMR and IR data are currently elusive in the public domain, the predicted mass spectrometry data offers a valuable point of reference. The detailed experimental protocols for NMR, IR, and mass spectrometry are intended to empower researchers in their efforts to synthesize and rigorously characterize this and other novel chemical entities, contributing to the advancement of chemical and pharmaceutical sciences.

References

Navigating the Physicochemical Landscape of 2-Methoxy-5-nitropyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 2-Methoxy-5-nitropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of pharmaceutical sciences to provide a robust framework for its handling, storage, and use.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₅N₃O₃ and a molar mass of 155.11 g/mol . The presence of a methoxy group and a nitro group on the pyrimidine ring significantly influences its chemical properties, including its solubility in various solvents and its stability under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₃ | |

| Molar Mass | 155.11 g/mol | |

| Melting Point | 168-169 °C | |

| Boiling Point (Predicted) | 305.3±34.0 °C | |

| pKa (Predicted) | -1.99±0.22 | |

| Storage Condition | Sealed in dry, Room Temperature |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature. Generally, the solubility of pyrimidine derivatives increases with a rise in temperature.[1][2]

Quantitative Solubility Data (Estimated)

The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. These estimations are based on the general solubility trends of pyrimidine derivatives and the physicochemical properties of analogous compounds.[1][2][3][4]

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Protic, Polar | Low | The presence of the nitro group and the pyrimidine ring suggests some polarity, but the overall molecule is expected to have limited aqueous solubility. |

| Methanol | Protic, Polar | Moderate | Polar protic solvents are generally effective for dissolving pyrimidine derivatives.[1][5] |

| Ethanol | Protic, Polar | Moderate | Similar to methanol, ethanol is expected to be a suitable solvent.[1] |

| Isopropanol | Protic, Polar | Moderate to Low | Solubility may be slightly lower than in methanol or ethanol due to increased alkyl chain length. |

| Acetone | Aprotic, Polar | Moderate to High | The polarity of acetone should facilitate the dissolution of the compound. |

| Acetonitrile | Aprotic, Polar | Moderate to High | A common solvent for polar organic molecules.[1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of compounds.[1] |

| Dimethylformamide (DMF) | Aprotic, Polar | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving many organic compounds.[1][4] |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Low | Nonpolar solvents are generally less effective for polar pyrimidine derivatives.[1] |

| Toluene | Aprotic, Nonpolar | Low | Similar to DCM, low solubility is expected due to the polar nature of the solute.[1] |

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be hydrolysis of the methoxy group and reduction of the nitro group. Pyrimidine rings can also be susceptible to photodecomposition.[6]

Summary of Stability Data (Inferred)

This table outlines the expected stability of this compound under various stress conditions, based on the behavior of similar heterocyclic compounds.[6][7]

| Condition | Stability Level | Anticipated Degradation Pathway |

| Acidic (pH 1-3) | Moderate | Potential for hydrolysis of the methoxy group. |

| Neutral (pH 6-8) | High | Expected to be most stable in this range. |

| Basic (pH 9-12) | Moderate | Potential for hydrolysis of the methoxy group. |

| Oxidative (e.g., H₂O₂) | Moderate | The pyrimidine ring may be susceptible to oxidation. |

| Thermal (Elevated Temperature) | Moderate | Stable at room temperature, but degradation may occur at elevated temperatures. Many nitrogen-rich heterocyclic compounds are thermally stable up to 250°C.[7][8] |

| Photostability (UV/Vis Light) | Moderate | Pyrimidine rings can be susceptible to photodecomposition.[6] |

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Workflow for Thermodynamic Solubility Determination.

Stability Indicating Method and Stress Testing

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. Stress testing helps to identify likely degradation products and establish degradation pathways.[6]

Methodology: Forced Degradation Studies

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[6]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).[6]

-

Thermal Degradation: The solid compound is heated in an oven at elevated temperatures (e.g., 60 °C).[6]

-

Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light in a photostability chamber.[6]

-

Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[6]

Workflow for Forced Degradation Studies.

Potential Degradation Pathways of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 2-Methoxy-5-nitropyrimidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Methoxy-5-nitropyrimidine has emerged as a particularly valuable intermediate. Its strategic substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, offers a versatile platform for the synthesis of diverse and biologically active molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

The primary utility of this compound lies in its facile conversion to other key intermediates, most notably 2-amino-5-methoxypyrimidine. The nitro group at the 5-position can be readily reduced to an amine, which then serves as a crucial handle for further chemical modifications. This transformation opens the door to the synthesis of a wide range of 2,4- and 2,5-disubstituted pyrimidine derivatives that have shown significant promise as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases such as cancer.

This guide will explore the application of this compound-derived compounds as inhibitors of key signaling pathways, including the PI3K/Akt/mTOR, Aurora Kinase, and Bone Morphogenetic Protein (BMP) pathways, all of which are significant targets in contemporary drug discovery.

Data Presentation: Biological Activity of Pyrimidine Derivatives

The following tables summarize the quantitative biological data for a selection of pyrimidine derivatives, highlighting their potential as kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound in the cited literature, their structures are representative of the types of molecules that can be accessed through its key intermediate, 2-amino-5-methoxypyrimidine.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| GDC-0980 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 5, 27, 7, 14, 17 | PC3, MCF-7neo/HER2 | [1] |

| Danusertib (PHA-739358) | Aurora-A, Aurora-B, Aurora-C, ABL, RET, TRK-A | 13, 79, 61 | - | [2] |

| Alisertib (MLN8237) | Aurora-A | 1.2 | - | [3] |

| Barasertib (AZD1152) | Aurora-B | 0.37 | - | [3] |

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors. This table showcases the potency of several pyrimidine derivatives against key kinase targets.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 2 (Thienopyrimidine) | MCF-7 | 0.013 | [4] |

| Compound 3 (Thienopyrimidine) | MCF-7 | 0.023 | [4] |

| Compound 6n (Pyrazolopyrimidine) | 56 cell lines (mean GI%) | 43.9% | [5] |

| Compound 6s (Pyrazolopyrimidine) | RFX 393 (Renal Carcinoma) | 11.70 | [5] |

| Compound 6t (Pyrazolopyrimidine) | RFX 393 (Renal Carcinoma) | 19.92 | [5] |

Table 2: Antiproliferative Activity of Pyrimidine Derivatives. This table highlights the cytotoxic effects of various pyrimidine-based compounds on different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Reduction of this compound to 2-Amino-5-methoxypyrimidine

This protocol describes a standard procedure for the reduction of the nitro group, a critical step in harnessing the synthetic potential of the title compound.

Materials:

-

This compound

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply or a source of hydrogen (e.g., hydrazine hydrate)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a suitable reaction flask.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 2-amino-5-methoxypyrimidine.

-

The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: ADP-Glo™ Kinase Assay for Inhibitor Screening

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against specific kinases.

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

-

Add the synthesized inhibitor compounds at various concentrations to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

-

Calculate the IC50 values for each compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Western Blot Analysis of Kinase Signaling Pathway Modulation

This protocol describes how to assess the effect of a compound on the phosphorylation status of key proteins within a signaling pathway in cultured cells.

Materials:

-

Cultured cells of interest

-

Synthesized inhibitor compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the inhibitor compound at various concentrations for the desired time. Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways that can be targeted by derivatives of this compound.

Caption: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.

Caption: Role of Aurora Kinases in Mitosis and their inhibition.

Caption: Canonical BMP Signaling Pathway and ALK inhibition.

Experimental Workflow Diagram

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a diverse range of pyrimidine derivatives with significant potential as therapeutic agents, particularly as kinase inhibitors. The ability to readily introduce various substituents at the 2- and 5-positions of the pyrimidine ring provides a powerful tool for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. The exploration of pyrimidine scaffolds derived from this intermediate continues to be a fruitful area of research, with the potential to deliver novel and effective treatments for a multitude of diseases, most notably cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the vast potential of this remarkable chemical entity.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Routes for 2-Methoxy-5-nitropyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a prevalent motif in a wide array of biologically active molecules. The presence of a methoxy group at the 2-position and a nitro group at the 5-position offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in its practical synthesis.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through a two-step sequence:

-

Preparation of a suitable 2-halopyrimidine precursor: This typically involves the chlorination of a corresponding hydroxypyrimidine.

-

Nucleophilic Aromatic Substitution (SNAr): The subsequent displacement of the halide with a methoxide source to yield the final product.

An alternative, though less common, approach could involve the direct nitration of a 2-methoxypyrimidine derivative, however, this can lead to issues with regioselectivity and over-nitration. The former strategy offers greater control and is more widely applicable.

Synthesis of the Key Precursor: 2-Chloro-5-nitropyrimidine

The most common and practical precursor for the synthesis of this compound is 2-chloro-5-nitropyrimidine. This intermediate is typically synthesized from 2-hydroxypyrimidine through a nitration reaction followed by chlorination.

Logical Workflow for 2-Chloro-5-nitropyrimidine Synthesis

Caption: Synthesis workflow for 2-chloro-5-nitropyrimidine.

Primary Synthesis Route: Methoxylation of 2-Chloro-5-nitropyrimidine

The most direct and efficient method for the preparation of this compound is the nucleophilic aromatic substitution of 2-chloro-5-nitropyrimidine with a methoxide source, typically sodium methoxide, in a suitable solvent like methanol.

Signaling Pathway for Methoxylation

Caption: Mechanism of this compound synthesis.

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters for the synthesis of this compound and its key precursor. The data for the methoxylation step is adapted from a highly analogous procedure for the synthesis of 2-methoxy-5-nitropyridine.[1]

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Chlorination | 2-Hydroxy-5-nitropyrimidine | POCl₃, PCl₅ | - | 100-105 | 5 | ~95 | >99 |

| Methoxylation | 2-Chloro-5-nitropyrimidine | Sodium Methoxide | Methanol | Reflux | 1.5 - 2 | 94-96 | >96 |

Experimental Protocols

Synthesis of 2-Chloro-5-nitropyrimidine

This protocol is based on established methods for the chlorination of hydroxypyrimidines.

Materials:

-

2-Hydroxy-5-nitropyrimidine (0.1 mol)

-

Phosphorus oxychloride (POCl₃) (50 g)

-

Phosphorus pentachloride (PCl₅) (0.12 mol)

-

Ice water

-

40 wt% aqueous sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyrimidine (0.1 mol), and phosphorus pentachloride (0.12 mol).

-

Stir the mixture and heat to 100-105°C for 5 hours.

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 120 g of ice water with vigorous stirring.

-

Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer three times with dichloromethane (60 g each time).

-

Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate (2.0 g).

-

Distill the dichloromethane to obtain the crude product.

-

Dry the product to yield 2-chloro-5-nitropyrimidine.

Synthesis of this compound

This protocol is adapted from the synthesis of 2-methoxy-5-nitropyridine.[1]

Materials:

-

2-Chloro-5-nitropyrimidine (0.1 mol, 15.95 g)

-

Methanol (79.25 g)

-

Sodium methoxide (0.13 - 0.14 mol, 7.02 - 7.56 g)

-

Ice water

Procedure:

-

In a suitable reactor, add methanol (79.25 g) and, under stirring, add 2-chloro-5-nitropyrimidine (15.85 g, 0.1 mol).

-

Slowly add sodium methoxide (7.28 g, 0.13 mol).

-

After the addition is complete, heat the mixture to reflux temperature and maintain for 1.5 hours.

-

Reclaim the methanol under reduced pressure.

-

Add ice water to the residue to precipitate the product.

-

Filter the light brown needle-like crystals, wash with ice water, and dry to obtain this compound.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of novel pharmaceuticals. The most reliable and high-yielding route involves the methoxylation of 2-chloro-5-nitropyrimidine. The experimental protocols provided in this guide, based on analogous and established procedures, offer a solid foundation for researchers to produce this valuable intermediate in a laboratory setting. Careful control of reaction conditions is key to achieving high yields and purity. Further optimization of these procedures may be possible depending on the scale and specific requirements of the synthesis.

References

A Comprehensive Technical Guide to the Biological Activity of 2-Methoxy-5-nitropyrimidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and bioactive molecules, including nucleic acids and vitamins.[1][2] The substituted pyrimidine ring is a privileged structure, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] This technical guide focuses on the biological activities of derivatives synthesized from or related to the 2-methoxy-5-nitropyrimidine scaffold. While this compound itself is often utilized as a chemical intermediate, its structural motifs are integral to derivatives exhibiting significant biological potential, particularly in oncology and infectious diseases.[3][4] This document provides a consolidated overview of their cytotoxic, enzyme inhibitory, and antimicrobial activities, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer and Cytotoxic Activity

Derivatives of the pyrimidine scaffold are extensively investigated for their potential as anticancer agents.[5] Their mechanism of action often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis. The presence of specific substituents, such as methoxy and nitro groups, can significantly influence the cytotoxic potency of these compounds.[6][7]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against a range of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thienopyrimidine Derivatives | |||

| Thienopyrimidine derivative 2 | Breast (MCF-7) | 0.013 | [8] |

| Thienopyrimidine derivative 3 | Breast (MCF-7) | 0.023 | [8] |

| Pyrido[2,3-d]pyrimidine Derivatives | |||

| Pyrido[2,3-d]pyrimidine 4 | Breast (MCF-7) | 0.57 | [9] |

| Pyrido[2,3-d]pyrimidine 4 | Liver (HepG2) | 1.13 | [9] |

| Pyrido[2,3-d]pyrimidine 11 | Breast (MCF-7) | 1.31 | [9] |

| Pyrido[2,3-d]pyrimidine 11 | Liver (HepG2) | 0.99 | [9] |

| Pyrimidine-5-carbonitrile Derivatives | |||

| Pyrimidine-5-carbonitrile 10b | Breast (MCF-7) | 7.68 | [8] |

| Pyrimidine-5-carbonitrile 10b | Liver (HepG2) | 3.56 | [8] |

| Pyrimidine-5-carbonitrile 10b | Lung (A549) | 5.85 | [8] |

| Compound 11e | Colon (HCT-116) | 1.14 | [10] |

| Compound 11e | Breast (MCF-7) | 1.54 | [10] |

| 5-Nitropyrimidine-2,4-dione Analogue | |||

| Compound 36 | RAW 264.7 (No cytotoxicity) | > 80.0 | [11] |

| Indolo[2,3-b]quinoline Derivative | |||

| Compound 49 | Colon (HCT116) | 0.35 | [12] |

| Compound 49 | Colon (Caco-2) | 0.54 | [12] |

| Miscellaneous Pyrimidine Derivatives | |||

| Curcumin-pyrimidine analog 3g | Breast (MCF-7) | 0.61 ± 0.05 | [8] |

| Indazol-pyrimidine 4f | Breast (MCF-7) | 1.629 | [9] |

| Thiazolyl–pyrimidine derivative 10b | Liver (HepG2) | 2.39 ± 0.75 | [8] |

| Pyrimidine-tethered chalcone (B-4) | Lung (A549) | 20.49 ± 2.7 | [8] |

Experimental Protocols for Cytotoxicity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include untreated and vehicle (DMSO) controls.[8]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[8]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro and Methoxy Groups on the Pyrimidine Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents and biological molecules. The strategic placement of substituents on this heterocyclic core is paramount in modulating its chemical reactivity and, consequently, its biological activity. This technical guide provides an in-depth analysis of the reactivity conferred by two electronically disparate substituents: the strongly electron-withdrawing nitro group (-NO₂) and the versatile methoxy group (-OCH₃). Understanding the nuanced effects of these functional groups is critical for the rational design of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Core Principles: Electronic Effects on the Pyrimidine Ring

The inherent electron deficiency of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the ring towards nucleophiles is significantly influenced by the electronic properties of its substituents.

The Nitro Group: A Potent Activator

The nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects.[1][2] This strong electron-withdrawing nature further depletes the electron density of the pyrimidine ring, making it highly electrophilic and thus, exceptionally reactive towards nucleophiles.[3] This activation is most pronounced at the ortho and para positions relative to the nitro group.

The Methoxy Group: A Modulator of Reactivity

The methoxy group exhibits dual electronic character. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom. However, it is electron-donating through resonance, owing to the lone pairs on the oxygen atom that can be delocalized into the aromatic system.[4] The overall effect on the reactivity of the pyrimidine ring depends on the position of the methoxy group and the nature of the reaction. In the context of nucleophilic aromatic substitution, the inductive effect often dominates, leading to a modest activation of the ring compared to an unsubstituted pyrimidine. However, its electron-donating resonance effect can be crucial in influencing regioselectivity and the stability of reaction intermediates.

Quantitative Analysis of Substituent Effects

The impact of substituents on the reactivity of the pyrimidine ring can be quantified through various physicochemical parameters. The following tables summarize key data that provide insights into the electronic influence of nitro and methoxy groups.

Table 1: pKₐ Values of Substituted Aminopyrimidines

The basicity of an amino group on the pyrimidine ring is a sensitive probe of the electronic effects of other substituents. A lower pKₐ value indicates a less basic amino group, which is a consequence of electron-withdrawing groups delocalizing the lone pair of the amino nitrogen.

| Compound | pKₐ | Reference |

| 2-Aminopyrimidine | 3.45 | [5] |

| 4-Aminopyrimidine | 5.7 | [6] |

Table 2: Kinetic Data for Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine

The rate of nucleophilic substitution is a direct measure of the electrophilicity of the pyrimidine ring. The following data for the reaction of 2-chloropyrimidine with diethylamine provides a baseline for understanding the reactivity of the unsubstituted ring.

| Reaction | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |

| 2-Chloropyrimidine + Diethylamine | CCl₄-EtOH (80:20) | 40 | 0.00639 | [7] |

Note: While a direct side-by-side kinetic comparison of nitro- and methoxy-substituted pyrimidines under identical conditions is not available in the literature, the principles of physical organic chemistry predict that a nitro-substituted halopyrimidine would exhibit a significantly higher rate constant for nucleophilic substitution, while a methoxy-substituted analogue would likely show a moderately increased rate compared to the unsubstituted parent compound.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. The following protocols provide methodologies for key transformations involving nitro- and methoxy-substituted pyrimidines.

Protocol 1: Nucleophilic Aromatic Substitution on a Nitro-Activated Pyrimidine

This protocol details the reaction of 2-chloro-5-nitropyrimidine with an amine, a common transformation in the synthesis of biologically active molecules.[8]

Materials:

-

2-Chloro-5-nitropyrimidine

-

Amine (e.g., piperidine)

-

Aqueous solution with a specific pH (maintained by partial protonation of the amine)

-

Potassium chloride (for maintaining ionic strength)

-

Acetonitrile

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of the amine in water at the desired pH and an ionic strength of 0.2 M (using KCl).

-

Use a sufficient excess of the amine over the 2-chloro-5-nitropyrimidine to ensure pseudo-first-order kinetics.

-

Initiate the reaction by injecting a stock solution of 2-chloro-5-nitropyrimidine in acetonitrile into the amine solution within a spectrophotometer cell at 25°C.

-

Monitor the formation of the 5-nitro-(2-amine-1-yl)pyrimidine product by observing the increase in absorbance in the 330-550 nm range using a UV-Vis spectrophotometer.

-

Determine the pseudo-first-order rate constant (kobs) from the kinetic data.

Protocol 2: Synthesis of a Methoxy-Substituted Pyrimidine Derivative

This protocol describes a general procedure for the multicomponent synthesis of a 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one.[3]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

6-Amino-2,4-dimethoxypyrimidine (1 mmol)

-

Glacial acetic acid (3 mL)

-

Cold water

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a 50 mL round-bottom flask, combine the aromatic aldehyde, dimedone, 6-amino-2,4-dimethoxypyrimidine, and glacial acetic acid.

-

Reflux the reaction mixture for 90 minutes.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (70:30, v/v).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 30 mL of cold water to precipitate the crude product.

-

Filter the solid product and dry it in an oven.

Visualizing Reaction Mechanisms and Biological Pathways

Nucleophilic Aromatic Substitution (SNAr) Workflow

The SNAr reaction is a fundamental transformation for functionalizing the pyrimidine ring. The following diagram illustrates the general workflow of this reaction, highlighting the key steps of nucleophilic attack, formation of the Meisenheimer complex, and subsequent elimination of the leaving group.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

A more detailed look at the SNAr mechanism reveals the critical role of the electron-withdrawing group (EWG) in stabilizing the intermediate.

Substituted Pyrimidines in Kinase Inhibition Signaling Pathways

Substituted pyrimidines are prevalent scaffolds in the design of kinase inhibitors. These inhibitors often target specific signaling pathways that are dysregulated in diseases like cancer. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of intervention by a pyrimidine-based inhibitor.

Conclusion

The nitro and methoxy groups exert profound and distinct effects on the reactivity of the pyrimidine ring. The potent electron-withdrawing nature of the nitro group renders the pyrimidine core highly susceptible to nucleophilic attack, a property extensively exploited in the synthesis of novel chemical entities. Conversely, the methoxy group's dual electronic character allows for a more subtle modulation of reactivity and can be strategically employed to fine-tune the electronic properties of a pyrimidine-based drug candidate. A thorough understanding of these substituent effects, supported by quantitative data and robust experimental protocols, is indispensable for researchers in the field of drug discovery and development, enabling the rational design of next-generation therapeutics targeting a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 6. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of 2-Methoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-5-nitropyrimidine (CAS No. 14001-69-5). The information presented is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects to implement appropriate safety measures. The primary hazards associated with this compound are related to ingestion, skin and eye contact, and inhalation.[1]

GHS Classification:

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[1]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[1]

The signal word for this compound is Warning .[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 14001-69-5 | [1][2] |

| Molecular Formula | C₅H₅N₃O₃ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 168-169 °C | [2] |

| Boiling Point | 305.3 °C at 760 mmHg | [4] |

| Purity | >98.0% (GC) | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

-

Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at room temperature.[1]

Emergency Procedures

First-Aid Measures

In the event of exposure, immediate first aid is critical.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[4]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, toxic vapors may be released, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and vapors. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact the environmental health and safety department.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste. Follow all applicable federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Risk Assessment

The following diagram outlines a logical workflow for conducting experiments with this compound, emphasizing key safety checkpoints.